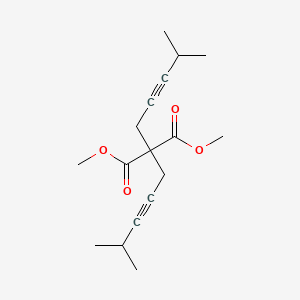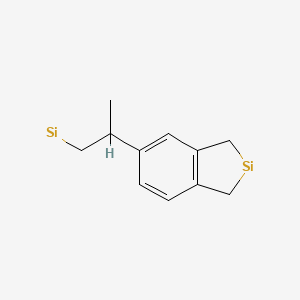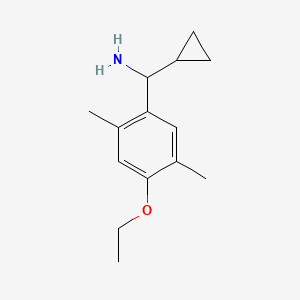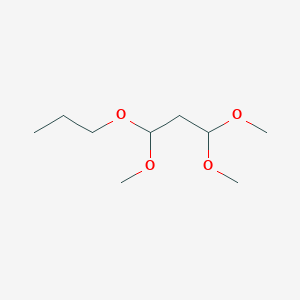
Dimethyl bis(4-methylpent-2-yn-1-yl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl bis(4-methylpent-2-yn-1-yl)propanedioate is a chemical compound known for its unique structure and properties It is a derivative of malonic acid, featuring two 4-methylpent-2-yn-1-yl groups attached to the central carbon atom of the propanedioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl bis(4-methylpent-2-yn-1-yl)propanedioate typically involves the esterification of malonic acid derivatives with appropriate alkynyl alcohols. One common method includes the reaction of dimethyl malonate with 4-methylpent-2-yn-1-ol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl bis(4-methylpent-2-yn-1-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl bis(4-methylpent-2-yn-1-yl)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with unique therapeutic properties.
Industry: It is utilized in the production of advanced materials, such as specialty polymers and coatings.
Mécanisme D'action
The mechanism of action of Dimethyl bis(4-methylpent-2-yn-1-yl)propanedioate involves its interaction with various molecular targets, depending on its application. In organic synthesis, it acts as a versatile intermediate, participating in reactions that form new carbon-carbon and carbon-heteroatom bonds. The pathways involved typically include nucleophilic addition, elimination, and substitution mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl propargylmalonate
- Dimethyl 2,2-di(prop-2-yn-1-yl)malonate
- Dimethyl 2-methyl-2-(pent-4-yn-1-yl)propanedioate
Uniqueness
Dimethyl bis(4-methylpent-2-yn-1-yl)propanedioate is unique due to the presence of two 4-methylpent-2-yn-1-yl groups, which impart distinct steric and electronic properties. This makes it particularly useful in the synthesis of complex molecules where specific spatial arrangements are required. Its reactivity and versatility in various chemical reactions also set it apart from other similar compounds.
Propriétés
Numéro CAS |
489448-35-3 |
|---|---|
Formule moléculaire |
C17H24O4 |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
dimethyl 2,2-bis(4-methylpent-2-ynyl)propanedioate |
InChI |
InChI=1S/C17H24O4/c1-13(2)9-7-11-17(15(18)20-5,16(19)21-6)12-8-10-14(3)4/h13-14H,11-12H2,1-6H3 |
Clé InChI |
AMKGVKBEOBKNRA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C#CCC(CC#CC(C)C)(C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2H-[1,3,5]oxadiazino[3,2-a]benzimidazole](/img/structure/B12571537.png)
![6-Chloro-8-(trifluoromethyl)tetrazolo[1,5-a]pyridine](/img/structure/B12571539.png)
![3-[2-Amino-1-(3,4-dihydroxyphenyl)ethyl]-L-histidine](/img/structure/B12571544.png)
![10-[(4-Hydroxynaphthalen-1-yl)amino]-10-oxodecanoic acid](/img/structure/B12571548.png)
![N,N-Bis[2-(carboxymethoxy)ethyl]glycine](/img/structure/B12571552.png)
![[(3S,4S,5R)-3,4-Dihydroxy-5-propylpiperidin-1-yl]acetic acid](/img/structure/B12571559.png)

![4-[(Benzenesulfonyl)carbonyl]benzene-1-sulfonic acid](/img/structure/B12571570.png)
![1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane, 4,11-bis(phenylmethyl)-](/img/structure/B12571572.png)
![Acetamide,N-(3-ethoxypropyl)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12571584.png)

![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 1-methyl-](/img/structure/B12571606.png)

